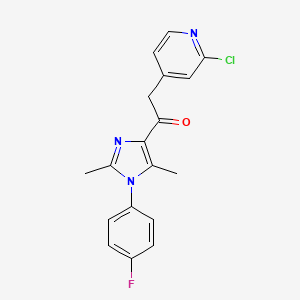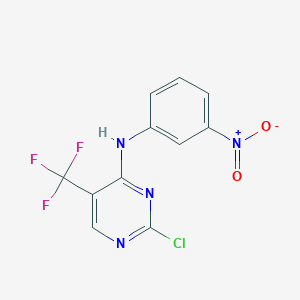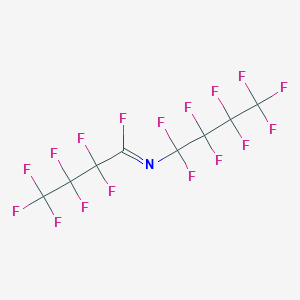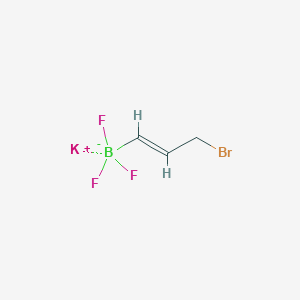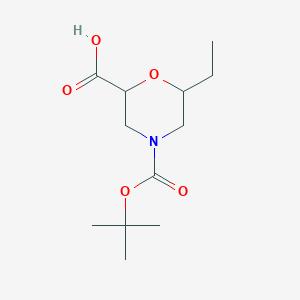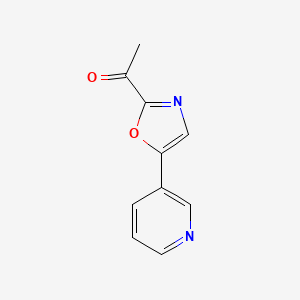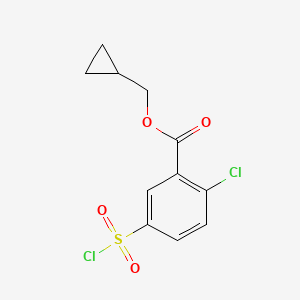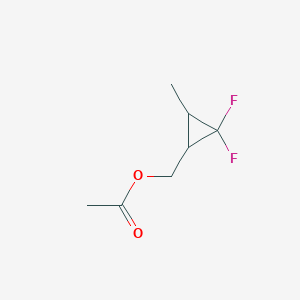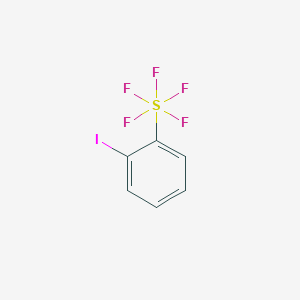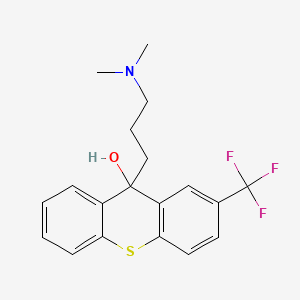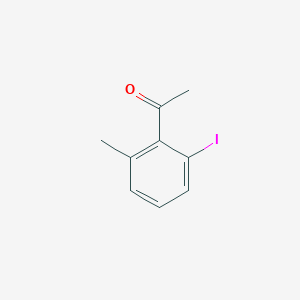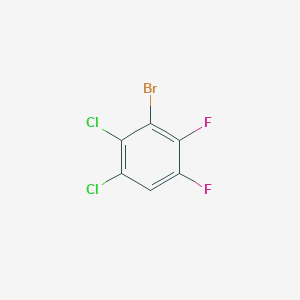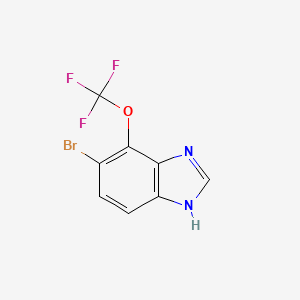
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethylation agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include:
Optimization of Reaction Conditions: Industrial methods focus on optimizing temperature, pressure, and reaction time to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in developing agrochemicals that protect crops from pests and diseases.
Materials Science: It is investigated for its properties in the development of new materials with unique chemical and physical characteristics.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. The combination of the bromine atom and the trifluoromethoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H4BrF3N2O |
|---|---|
Molekulargewicht |
281.03 g/mol |
IUPAC-Name |
5-bromo-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
VUDFDLSQKIECNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


